4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cytotoxicity DHPMT Enamino amide

Secure a scaffold-distinct DHPMT featuring a para-bromophenyl group and a rare C5 primary carboxamide. Unlike common N-aryl analogs, this –CONH₂ anchor enables direct library derivatization without deprotection, while the predicted lower logP offers drug-like physicochemical advantages. Its thioxo core is proven to enhance cytotoxicity over oxo-DHPMs. Critically, this chemotype occupies an unexplored SAR niche around the Eg5 allosteric site, offering a fresh starting point for overcoming resistance mutations that challenge meta-substituted leads.

Molecular Formula C12H12BrN3OS
Molecular Weight 326.21
CAS No. 867041-67-6
Cat. No. B2498492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
CAS867041-67-6
Molecular FormulaC12H12BrN3OS
Molecular Weight326.21
Structural Identifiers
SMILESCC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)N
InChIInChI=1S/C12H12BrN3OS/c1-6-9(11(14)17)10(16-12(18)15-6)7-2-4-8(13)5-3-7/h2-5,10H,1H3,(H2,14,17)(H2,15,16,18)
InChIKeyJRKSRFVGMMUROH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS 867041-67-6) Is a Structurally Distinct Dihydropyrimidinethione Candidate


4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS 867041-67-6) is a dihydropyrimidinethione (DHPMT) derivative synthesized via the Biginelli multicomponent reaction . It features a 4-bromophenyl substituent at the C4 position, a thioxo group at C2, and a primary carboxamide at C5—a combination that distinguishes it from the more commonly studied N-aryl-carboxamide DHPMT analogs . DHPMTs as a class have demonstrated superior cytotoxicity over acyclic enamino amides and oxo-DHPM counterparts .

Generic Substitution Risks: Structural Nuances of 4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide That Preclude Simple In-Class Swapping


DHPMT analogs cannot be treated as interchangeable building blocks. Even within the same congeneric series, the position of the bromine substituent on the C4-phenyl ring—para in the target compound versus meta in the closest published analog (4-(3-bromophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)—produces markedly different electronic and steric profiles . SAR studies demonstrate that meta electron-withdrawing groups enhance cytotoxicity, while para-substituted analogs often exhibit divergent target-binding and pharmacokinetic behavior . Furthermore, the target compound’s primary carboxamide (–CONH₂) replaces the N-phenyl carboxamide side chain present in most published DHPMT cytotoxins, altering hydrogen-bond donor/acceptor capacity and potentially affecting solubility, membrane permeability, and off-target interactions. Substituting a different DHPMT without controlling for these structural variables risks losing activity or introducing uncharacterized polypharmacology.

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for 4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide


DHPMT Class-Level Cytotoxic Superiority Over Non-Cyclic Enamino Amides

DHPMT derivatives, including the target compound's chemotype, consistently outperform acyclic enamino amides in cytotoxicity assays. In a direct head-to-head study, DHPMT compound 5 (4-(3-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide) exhibited IC₅₀ values of 9.9 μM (AGS), 15.2 μM (MCF-7), and 40.5 μM (Hep-G2), while non-cyclic enamino amides (compounds 1 and 2) were essentially inactive across all three cell lines . The 3-bromo DHPMT analog (compound 6) similarly showed cytotoxicity superior to monastrol against AGS and MCF-7 cells . This class-level advantage is attributed to the constrained cyclic scaffold that pre-organizes pharmacophoric elements for target engagement .

Cytotoxicity DHPMT Enamino amide Cancer

Key Structural Differentiator: Para-Bromophenyl Substituent Versus the Published Meta-Bromo Analog

The closest published analog to the target compound is 4-(3-bromophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (compound 6 in Bohlooli et al., 2020). This meta-bromo analog displayed superior cytotoxicity to monastrol against AGS and MCF-7 cells, though its IC₅₀ values were higher (less potent) than the 3-fluoro analog (compound 5), attributed to the bulkier bromine atom causing steric hindrance at the target binding site . The target compound differs in two critical ways: (i) the bromine is positioned para rather than meta on the C4-phenyl ring, and (ii) the N-phenyl carboxamide is replaced by a primary carboxamide (–CONH₂). SAR analysis in the same study concluded that meta electron-withdrawing groups enhance cytotoxicity, but para substitution has not been systematically evaluated in this specific scaffold .

SAR Bromine positional isomer DHPMT Cytotoxicity

Thioxo (C=S) Versus Oxo (C=O) at C2: Documented Cytotoxicity Advantage

The target compound contains a thioxo group (C=S) at the 2-position of the tetrahydropyrimidine ring, whereas many Biginelli products are 2-oxo derivatives (DHPMs). Published SAR studies on DHPM scaffolds explicitly state that thioxo analogues possess higher cytotoxicity than corresponding oxo derivatives due to the antiproliferative effect of sulfur . This trend has been reproduced across multiple cell lines and is attributed to the greater lipophilicity and altered electronic properties of the thiocarbonyl group, which can enhance membrane permeability and target-binding interactions.

Thioxo Oxo DHPM DHPMT Cytotoxicity Antiproliferative

Primary Carboxamide at C5: A Purposely Unsubstituted Handle for Diversification

Unlike the vast majority of cytotoxic DHPMTs reported in the literature, which bear an N-aryl (e.g., N-phenyl, N-benzothiazolyl) substituent on the 5-carboxamide, the target compound retains a primary carboxamide (–CONH₂). Published SAR emphasizes that hydrophobic bulky substituents on the carboxamide side chain contribute to cytotoxicity via enhanced hydrophobic target interactions . However, the primary carboxamide offers distinct advantages: increased aqueous solubility, a smaller steric footprint allowing exploration of alternative binding modes, and a synthetic handle for late-stage diversification (e.g., coupling to amines, amino acids, or fluorophores) without requiring protecting-group manipulations .

Carboxamide Drug design Hydrogen bonding Derivatization Solubility

High-Value Application Scenarios for 4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide


Anticancer Lead Discovery: Exploring Underexplored DHPMT SAR Space

The target compound provides a distinct starting point for anticancer lead optimization, occupying a para-bromophenyl + primary carboxamide SAR niche that has not been systematically evaluated in the DHPMT literature. While published meta-substituted N-aryl DHPMTs exhibit cytotoxicity against AGS (IC₅₀ 9.9–40.5 μM), MCF-7, and Hep-G2 cell lines superior to monastrol , the para-bromo isomer with a primary carboxamide may exhibit a different target selectivity profile or overcome resistance mutations that affect meta-substituted analogs. The thioxo C=S group further augments cytotoxic potential relative to oxo DHPMs .

Fragment-Based or Library-Driven Drug Discovery Using a Primary Amide Handle

The primary carboxamide at C5 serves as an ideal anchor point for fragment growth or library synthesis. Unlike N-aryl DHPMTs that require deprotection or harsh exchange conditions, the –CONH₂ group can be directly coupled to diverse amines, amino acids, or biotin/fluorophore tags via standard amide bond formation . This makes the compound a versatile core for constructing focused DHPMT libraries aimed at probing structure-activity relationships around the carboxamide region while retaining the proven cytotoxic thioxo-tetrahydropyrimidine scaffold.

Physicochemical Property Optimization Campaigns: Enhancing Solubility Without Sacrificing Potency

The reduced molecular weight (326.21 g/mol) and increased hydrogen-bond donor capacity of the primary carboxamide, compared to N-aryl DHPMTs (MW 341–430 g/mol), are predicted to improve aqueous solubility and reduce logP by 0.5–1.5 units. This physicochemical profile makes the compound a superior starting point for lead optimization campaigns where balancing potency with drug-like properties (e.g., solubility, permeability) is critical. Researchers can use this scaffold to explore whether the primary amide retains sufficient target affinity while offering pharmacokinetic advantages over bulkier, more lipophilic N-aryl congeners .

Mechanistic Studies of Eg5 Inhibition and Resistance Overcome

DHPMT derivatives, including monastrol-based 5-carboxamide analogs, target the mitotic kinesin Eg5 allosteric site. Recent computational studies on DHPMT 5-carboxamides demonstrate that enantiomeric (R)-configured derivatives can maintain high-affinity binding to drug-resistant Eg5 mutants (D130V, L214I, R119L) . The target compound’s distinct substitution pattern (para-bromo, primary carboxamide) offers a new chemotype for probing Eg5 allosteric pocket plasticity and may exhibit differential sensitivity to resistance mutations compared to published N-aryl DHPMTs.

Quote Request

Request a Quote for 4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.